3-Bromo-1-phenylhexan-2-one
Description
Properties
IUPAC Name |
3-bromo-1-phenylhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-2-6-11(13)12(14)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGCBEGTDMITFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60843218 | |
| Record name | 3-Bromo-1-phenylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60843218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920018-21-9 | |
| Record name | 3-Bromo-1-phenylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60843218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction Method
Reaction Overview
A reported synthesis of 3-bromo-1-phenylhexan-2-one involves a condensation reaction between 3-bromo-2-hydroxy-benzaldehyde and 1-(4-amino-phenyl)ethanone in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the aldehyde, followed by dehydration to form the ketone intermediate. The bromine atom is introduced via the hydroxybenzaldehyde precursor, ensuring regioselectivity at the 3-position.
Optimization Parameters
Key variables influencing yield include:
- Solvent choice : Ethanol is preferred for its ability to solubilize both aromatic aldehydes and ketones while facilitating dehydration.
- Temperature : Reflux conditions (~78°C) ensure sufficient energy for imine formation and subsequent cyclization.
- Reaction time : Extended durations (12–24 hours) are required for complete conversion, as monitored by thin-layer chromatography (TLC).
This method yields approximately 65–70% of the target compound, with purity exceeding 90% after recrystallization from ethyl acetate.
Bromination of 1-Phenylhexan-2-one
Direct Bromination Strategies
Bromination of the parent ketone, 1-phenylhexan-2-one, offers a straightforward route to 3-bromo-1-phenylhexan-2-one. Two primary bromination systems have been explored:
H₂O₂/HBr System
The H₂O₂/HBr system enables electrophilic bromination at the α-position of the ketone. In a typical procedure, 1-phenylhexan-2-one is treated with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloromethane at 0–5°C. The reaction mechanism involves the generation of bromine radicals, which abstract hydrogen from the α-carbon, followed by bromine atom transfer. This method achieves moderate yields (55–60%) but requires careful temperature control to minimize dibromination.
NaBr/HCl/H₂O₂ System
An alternative approach employs sodium bromide (NaBr), hydrochloric acid (HCl), and H₂O₂ to generate bromine in situ. For example, valerophenone derivatives have been brominated using this system under reflux, yielding 2-bromo-1-phenylhexan-1-one with >95% purity. Adapting this method for 3-bromo-1-phenylhexan-2-one would necessitate steric or electronic directing groups to enforce regioselectivity.
Challenges in Regiocontrol
Achieving exclusive bromination at the 3-position remains a challenge due to competing reactions at the 2- and 4-positions. Catalytic additives, such as iron(III) bromide (FeBr₃), have been proposed to enhance selectivity, though data specific to 3-bromo-1-phenylhexan-2-one are limited.
Grignard Reaction Approach
Limitations and Adjustments
Grignard reactions require anhydrous conditions and inert atmospheres, increasing operational complexity. Additionally, the nucleophilicity of the Grignard reagent may lead to side reactions with the bromine substituent, necessitating protective group strategies.
Industrial-Scale Production Considerations
Analytical Characterization
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra of 3-bromo-1-phenylhexan-2-one show characteristic peaks for the phenyl group (δ 7.2–7.5 ppm) and α-brominated methylene (δ 3.8–4.1 ppm).
- Mass Spectrometry (MS) : Electron ionization (EI) spectra exhibit a molecular ion peak at m/z 228 (M⁺), with fragmentation patterns consistent with α-bromoketones.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is routinely used to quantify impurities, ensuring compliance with pharmaceutical-grade standards.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 3-Bromo-2-hydroxy-benzaldehyde, 1-(4-amino-phenyl)ethanone | Ethanol, reflux, 24 h | 65–70% | High regioselectivity | Multi-step synthesis |
| H₂O₂/HBr Bromination | 1-Phenylhexan-2-one, HBr, H₂O₂ | 0–5°C, CH₂Cl₂, 6 h | 55–60% | Simplicity | Low selectivity, side products |
| NaBr/HCl Bromination | 1-Phenylhexan-2-one, NaBr, HCl | Reflux, 12 h | 60–65% | In situ Br₂ generation | Requires excess H₂O₂ |
| Grignard Reaction | Phenyl MgBr, 3-bromohexan-2-one | THF, –20°C, anhydrous | ~50%* | Flexible backbone construction | Sensitivity to moisture |
*Theoretical yield based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenylhexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-Bromo-1-phenylhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-phenylhexan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations:
- Molecular Complexity : The phenyl and ketone groups in 3-Bromo-1-phenylhexan-2-one increase its molecular weight and complexity compared to simpler alkyl bromides like 1-Bromohexane.
- Lipophilicity : While XLogP3 data for 3-Bromo-1-phenylhexan-2-one is unavailable, the phenyl group likely enhances lipophilicity relative to 3-Bromo-2-methyl-2-cyclohexen-1-one (XLogP3 = 1.7) .
- Hydrogen Bonding: The ketone group in 3-Bromo-1-phenylhexan-2-one and 3-Bromo-2-methyl-2-cyclohexen-1-one introduces polar interactions, unlike nonpolar 1-Bromohexane.
Reactivity and Functional Group Influence
- Nucleophilic Substitution :
- The bromine in 3-Bromo-1-phenylhexan-2-one is adjacent to a ketone, which may stabilize transition states via electron-withdrawing effects, enhancing reactivity toward nucleophiles.
- In contrast, 1-Bromohexane undergoes typical SN2 reactions but lacks directing groups, resulting in less regioselectivity .
- Cyclic vs. Linear Structures: 3-Bromo-2-methyl-2-cyclohexen-1-one’s conjugated cyclohexenone system may participate in Diels-Alder or conjugate addition reactions, unlike the linear ketone in 3-Bromo-1-phenylhexan-2-one .
Research Implications
- Synthetic Utility : The ketone and bromine in 3-Bromo-1-phenylhexan-2-one make it a candidate for synthesizing complex aromatic ketones or pharmaceuticals via substitution or cross-coupling reactions.
- Comparative Reactivity : Structural analogs like 3-Bromo-2-methyl-2-cyclohexen-1-one highlight the role of conjugation in modulating reactivity, while 3-Bromo-oxetane exemplifies how ring strain drives unique transformations .
Q & A
Q. How can researchers ethically share proprietary data while complying with journal guidelines?
- Guidance : Deposit spectral data in public repositories (e.g., PubChem) and redact sensitive synthesis details in public-facing documents. Cite prior work transparently to avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
